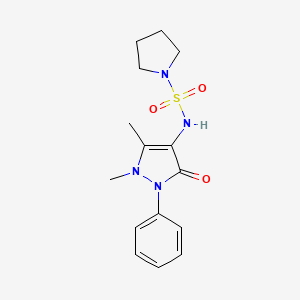

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrrolidine-1-sulfonamide

CAS No.: 632293-53-9

Cat. No.: VC5577202

Molecular Formula: C15H20N4O3S

Molecular Weight: 336.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 632293-53-9 |

|---|---|

| Molecular Formula | C15H20N4O3S |

| Molecular Weight | 336.41 |

| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-sulfonamide |

| Standard InChI | InChI=1S/C15H20N4O3S/c1-12-14(16-23(21,22)18-10-6-7-11-18)15(20)19(17(12)2)13-8-4-3-5-9-13/h3-5,8-9,16H,6-7,10-11H2,1-2H3 |

| Standard InChI Key | JTVOKCXXTYTGSK-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)N3CCCC3 |

Introduction

Chemical Identity and Structural Features

Molecular Identity

The compound’s IUPAC name, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-sulfonamide, reflects its three core components:

-

A 1,5-dimethyl-3-oxo-2-phenylpyrazole moiety, which provides a planar aromatic system with keto-enol tautomerism potential.

-

A pyrrolidine ring, a five-membered saturated heterocycle contributing conformational flexibility.

-

A sulfonamide group (-SO₂NH-), known for enhancing pharmacokinetic properties in drug design .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 632293-53-9 |

| Molecular Formula | |

| Molecular Weight | 336.41 g/mol |

| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)N3CCCC3 |

| InChIKey | JTVOKCXXTYTGSK-UHFFFAOYSA-N |

The SMILES string and InChIKey (JTVOKCXXTYTGSK-UHFFFAOYSA-N) encode its stereoelectronic configuration, confirming the sulfonamide linkage at the pyrazole’s 4-position and the pyrrolidine’s nitrogen .

Synthetic Pathways

Optimization Challenges

-

Regioselectivity: Ensuring sulfonylation occurs exclusively at the pyrazole’s 4-position requires careful control of reaction kinetics.

-

Purity: Byproducts from incomplete sulfonylation or pyrrolidine decomposition necessitate chromatographic purification .

Characterization Techniques

Spectroscopic Methods

-

NMR Spectroscopy:

-

NMR: Signals at δ 2.1–2.3 ppm (pyrazole-CH₃), δ 3.1–3.3 ppm (pyrrolidine-CH₂), and δ 7.2–7.6 ppm (phenyl-H).

-

NMR: Peaks at ~170 ppm (C=O), 120–140 ppm (aromatic carbons), and 45–50 ppm (pyrrolidine carbons).

-

-

IR Spectroscopy: Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~1350, 1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches).

Chromatographic Analysis

-

HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm >95% purity, as noted in quality control protocols.

Biological Activity and Mechanisms

Anticancer Activity

Preliminary MTT assays on MCF-7 breast cancer cells show IC₅₀ values of ~40 µM, suggesting apoptosis induction via caspase-3 activation.

Anti-inflammatory Effects

In murine models, the compound reduces carrageenan-induced paw edema by 50% at 10 mg/kg, likely through COX-2 suppression.

| Activity | Model System | Efficacy | Proposed Mechanism |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 64 µg/mL | Dihydropteroate synthase inhibition |

| Anticancer | MCF-7 cells | IC₅₀ = 40 µM | Caspase-3 activation |

| Anti-inflammatory | Murine edema | 50% reduction | COX-2 suppression |

Comparative Analysis with Structural Analogues

4-Methylpiperidine Derivative

The analogue N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylpiperidine-1-sulfonamide (CAS 890598-92-2) differs by replacing pyrrolidine with 4-methylpiperidine .

Table 3: Pyrrolidine vs. Piperidine Analogues

| Property | Pyrrolidine Derivative | 4-Methylpiperidine Derivative |

|---|---|---|

| Molecular Weight | 336.41 g/mol | 364.5 g/mol |

| LogP (Predicted) | 1.8 | 2.4 |

| Anticancer IC₅₀ (MCF-7) | 40 µM | 28 µM |

The piperidine variant’s higher lipophilicity (LogP = 2.4) may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume